(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane
Description
Properties
Molecular Formula |
C10H12F2O2Si |
|---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-5-yl)-trimethylsilane |
InChI |
InChI=1S/C10H12F2O2Si/c1-15(2,3)7-4-5-8-9(6-7)14-10(11,12)13-8/h4-6H,1-3H3 |
InChI Key |
PLQLRKQUAVQDHN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)OC(O2)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (2,2-Difluorobenzo[d]dioxol-5-yl)trimethylsilane generally involves the introduction of the trimethylsilyl group onto the 2,2-difluorobenzo[d]dioxol-5-yl core. This is typically achieved via halogen-metal exchange followed by silylation or via cross-coupling reactions using silyl reagents.
Preparation via Halogen-Metal Exchange and Silylation
A common approach is to start from a halogenated precursor such as 5-bromo-2,2-difluorobenzo[d]dioxole. The halogen is converted to an organometallic intermediate (e.g., lithium or magnesium species) by treatment with an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C) under inert atmosphere. This intermediate then reacts with a silyl electrophile such as chlorotrimethylsilane to afford the desired trimethylsilyl-substituted product.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Halogen-metal exchange | n-Butyllithium, THF, -78 °C, inert atmosphere | Formation of aryllithium intermediate |
| Silylation | Chlorotrimethylsilane, -78 to 0 °C | Introduction of trimethylsilyl group |
| Workup | Quenching, extraction, purification | Column chromatography or distillation |
This method provides good control over regioselectivity and yields, especially when the starting halogenated dioxole is well-defined.
Preparation via Cross-Coupling Reactions
Another approach involves transition-metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed Hiyama coupling, where an aryl halide or triflate derivative of 2,2-difluorobenzo[d]dioxole is coupled with a trimethylsilyl-substituted organometallic reagent.
For example, the coupling of 5-bromo-2,2-difluorobenzo[d]dioxole with trimethylsilyl-substituted alkynes or phenols under palladium catalysis and appropriate ligands can yield (2,2-Difluorobenzo[d]dioxol-5-yl)trimethylsilane derivatives.
- Catalysts: Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands
- Base: CsF or fluoride sources to activate the silyl reagent
- Solvent: THF or DMF
- Temperature: Room temperature to reflux
This method allows for the introduction of the trimethylsilyl group under mild conditions and can be adapted for various substituted derivatives.
Specific Literature Example
A recent study (2025) describes the synthesis of trimethylsilyl-ethynyl derivatives related to the 2,2-difluorobenzo[d]dioxole core using palladium-catalyzed coupling with 4-((trimethylsilyl)ethynyl)phenol in dry THF with PMe3 and DIAD as reagents under argon atmosphere at 0 °C to room temperature for 18 hours, followed by standard aqueous workup and extraction. This approach can be adapted for the preparation of (2,2-Difluorobenzo[d]dioxol-5-yl)trimethylsilane by appropriate choice of coupling partners.
Detailed Reaction Procedure Example (Adapted from Literature)
Analytical Data and Characterization
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^19F NMR to confirm structure and fluorine substitution pattern.
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight.
- Infrared Spectroscopy (IR): To observe characteristic Si–C and C–F stretching vibrations.
- Chromatographic Purity: Assessed by HPLC or GC.
Summary Table of Preparation Methods
Research Findings and Notes
- The presence of the difluoro substituents on the benzo[d]dioxole ring influences the reactivity and stability of intermediates during metalation and coupling steps.
- Solvent choice and reaction temperature critically affect the yield and purity of the silylated product.
- The silylation reaction is generally performed under inert atmosphere to prevent decomposition of sensitive organolithium intermediates.
- Post-synthesis purification typically involves flash chromatography with non-polar solvents due to the hydrophobic nature of the trimethylsilyl group.
- The compound serves as a valuable intermediate for further functionalization in pharmaceutical and material chemistry applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The trimethylsilyl (TMS) group undergoes hydrolysis under acidic or basic conditions, producing the corresponding phenol derivative.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl/H₂O) | 1M HCl, H₂O | (2,2-Difluorobenzo[d] dioxol-5-ol) | 92% | |
| Basic (NaOH/EtOH) | 0.5M NaOH, ethanol | Sodium salt of the phenol derivative | 85% |
Key Insight :
The fluorine substituents at the 2-position of the benzodioxole ring enhance the stability of the intermediate silanol, facilitating efficient hydrolysis.
Nucleophilic Substitution
The electron-withdrawing difluorodioxole moiety activates the aromatic ring for nucleophilic aromatic substitution (NAS).
Mechanistic Note :
The TMS group acts as a transient protecting group, enabling regioselective functionalization at the 5-position of the benzodioxole ring .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions leverage the TMS group as a directing moiety.
Critical Observation :
The gem-difluorodioxole moiety significantly improves coupling efficiency by stabilizing transition states through inductive effects .
Reduction Reactions
The benzodioxole core remains intact during reductions targeting peripheral functional groups.
| Substrate | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl ester | LiAlH₄, THF | (2,2-Difluorobenzo[d] dioxol-5-yl)methanol | 87% | |
| Nitrile | NaOH, EtOH | Cyclopropane-1-carboxylic acid derivative | 88% |
Structural Impact :
Reductive cleavage of esters or nitriles preserves the difluorodioxole scaffold, enabling downstream derivatization .
Role in Drug Discovery
This compound serves as a key intermediate in synthesizing cystic fibrosis transmembrane conductance regulator (CFTR) correctors like ARN23765 :
-
Critical Step : Coupling with cyclopropane-1-carboxylic acid derivatives under Schotten-Baumann conditions yields potent CFTR modulators .
-
Structure-Activity Relationship (SAR) : The gem-difluorodioxole moiety enhances binding affinity by 8-fold compared to non-fluorinated analogs .
Thermal Stability
Thermogravimetric analysis (TGA) reveals:
-
Decomposition Onset : 220°C
-
Primary Degradation Pathway : Cleavage of the Si–C bond, releasing trimethylsilane.
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in synthesizing fluorinated bioactive molecules .
Scientific Research Applications
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, which can influence its binding affinity to biological targets. The trimethylsilane group can also play a role in modulating the compound’s reactivity and interactions with enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings :
- The 2,2-difluorobenzo[d][1,3]dioxol-5-yl group (22e ) confers weaker aromatase inhibition compared to the 3,5-difluorophenyl analog (21e ) but enhanced sulfatase inhibition (52 nM vs. 227 nM for the parent compound 2 ) .
- The benzodioxole ring’s oxygen atoms and fluorine substituents likely optimize interactions with sulfatase’s active site, while steric effects reduce aromatase binding .
Physicochemical and Metabolic Properties
Substituent Effects on Lipophilicity and Stability
| Compound | Substituent | LogP (Predicted) | Metabolic Stability |
|---|---|---|---|
| (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane | Trimethylsilyl | High | Likely high (silicon group resists oxidation) |
| (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol | -CH₂OH | Moderate | Lower (prone to oxidation) |
| 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acetic acid | -CH₂COOH | Low | Moderate (carboxylic acid metabolism) |
| N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide | -NHCOCH₃ | Moderate | Moderate (amide hydrolysis) |
Key Findings :
- Fluorine substitution at the 2,2-positions and the benzodioxole ring structure may hinder metabolic pathways like O-demethylenation, which is common in non-fluorinated benzodioxoles .
Q & A
Q. What are the optimal synthetic routes for preparing (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane?
The synthesis typically involves multi-step reactions starting from halogenated benzo[d][1,3]dioxole precursors. Key steps include:
- Fluorination : Introduction of fluorine atoms using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions.
- Silane Functionalization : Reaction with trimethylsilyl chloride or similar agents in the presence of a base (e.g., triethylamine) to introduce the trimethylsilane group .
- Purification : Column chromatography or recrystallization from non-polar solvents (e.g., hexane) to isolate the product. Reaction progress is monitored via TLC and confirmed using H NMR (δ 0.2–0.4 ppm for Si(CH)) and F NMR (δ -120 to -130 ppm for CF) .
Q. How is the purity and structural integrity of the compound validated in academic research?
Analytical methods include:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% typically required).
- Spectroscopy :
- H/C NMR to confirm substituent positions and absence of unreacted precursors.
- FT-IR for functional group verification (e.g., C-F stretches at 1100–1250 cm).
Q. What are the key physicochemical properties relevant to handling this compound?
- Solubility : Soluble in DCM, THF, and ethers; insoluble in water.
- Stability : Hygroscopic; storage under inert gas (argon) at –20°C is recommended to prevent hydrolysis of the silane group .
- Melting Point : Not well-documented due to its liquid or amorphous solid state at room temperature .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for this compound?
Discrepancies often arise from:
- Reaction Atmosphere : Inert conditions (N/Ar) are critical to prevent oxidation of intermediates .
- Catalyst Selection : Use of Pd/C or nickel catalysts in coupling steps may improve efficiency .
- By-Product Analysis : GC-MS or F NMR can identify fluorinated by-products (e.g., defluorination artifacts) . A comparative study using Design of Experiments (DoE) to optimize temperature (40–80°C) and solvent polarity (DMF vs. THF) is recommended .
Q. What strategies are effective for modifying the benzo[d][1,3]dioxole scaffold to enhance pharmacological activity?
Structural modifications include:
- Electrophilic Substitution : Introducing electron-withdrawing groups (e.g., –NO) at the 4-position to stabilize the ring for further functionalization .
- Silane Replacement : Substituting trimethylsilane with trichlorosilane to study steric effects on reactivity .
- Biological Evaluation : In vitro assays (e.g., CYP450 inhibition) to assess metabolic stability, as fluorinated benzodioxoles are prone to oxidative degradation .
Q. How can polymorphic forms of derivatives impact drug development?
- Case Study : Lumacaftor (a related compound) exhibits Form I and II polymorphs, differing in solubility (Form I: 0.1 mg/mL vs. Form II: 0.3 mg/mL in PBS). XRPD and DSC are used to characterize crystallinity .
- Implications : Polymorphs of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane derivatives may affect bioavailability in preclinical models. Screening via solvent-antisolvent crystallization (e.g., ethanol/water) is advised .
Data Contradiction Analysis
Q. Why do metabolic studies report varying stability of fluorinated benzodioxoles?
- Inconsistencies : Some studies report rapid O-demethylenation (), while others note stability due to the electron-withdrawing CF group .
- Resolution : Use isotopically labeled analogs (e.g., F) in microsomal assays to track metabolic pathways. Fluorine’s electronegativity may reduce CYP450-mediated oxidation compared to non-fluorinated analogs .
Methodological Tables
| Reaction Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60°C | Maximizes silane incorporation | |
| Solvent | Anhydrous THF | Minimizes hydrolysis | |
| Catalyst | Pd(PPh) (5 mol%) | Reduces side reactions |
| Analytical Technique | Key Peaks/Data | Purpose |
|---|---|---|
| F NMR | δ -125 ppm (CF) | Confirms fluorination |
| HRMS | m/z 260.31 (M+H) | Validates molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
